N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide
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Overview
Description
N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide is an organic compound that features a fluorophenyl group attached to a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide typically involves the reaction of 2-fluoroaniline with 2,2-dimethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a hydrazinecarbothioamide moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H12FN3S |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C9H12FN3S/c1-13(2)12-9(14)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H2,11,12,14) |
InChI Key |
YKBQAODIOJCYPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=S)NC1=CC=CC=C1F |
Origin of Product |
United States |
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